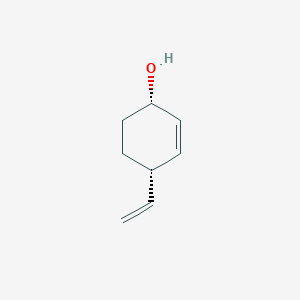![molecular formula CBrClFe+ B14381663 [Bromo(chloro)methylidene]iron(1+) CAS No. 90143-40-1](/img/structure/B14381663.png)
[Bromo(chloro)methylidene]iron(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bromo(chloro)methylidene]iron(1+) is an organometallic compound with the molecular formula C_2H_2BrClFe
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bromo(chloro)methylidene]iron(1+) typically involves the reaction of iron pentacarbonyl with bromoform and chloroform under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [Bromo(chloro)methylidene]iron(1+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
[Bromo(chloro)methylidene]iron(1+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo and chloro groups.
Major Products Formed
Oxidation: Iron oxides and halogenated by-products.
Reduction: Lower oxidation state iron compounds.
Substitution: Various substituted iron complexes depending on the nucleophile used.
Scientific Research Applications
[Bromo(chloro)methylidene]iron(1+) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bromo(chloro)methylidene]iron(1+) involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. It can also participate in redox reactions, altering its oxidation state and forming different iron-containing species.
Comparison with Similar Compounds
Similar Compounds
- [Bromo(chloro)methylidene]cobalt(1+)
- [Bromo(chloro)methylidene]nickel(1+)
- [Bromo(chloro)methylidene]palladium(1+)
Uniqueness
[Bromo(chloro)methylidene]iron(1+) is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90143-40-1 |
|---|---|
Molecular Formula |
CBrClFe+ |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[bromo(chloro)methylidene]iron(1+) |
InChI |
InChI=1S/CBrCl.Fe/c2-1-3;/q;+1 |
InChI Key |
JCOWSMOCEWJTDG-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Fe+])(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
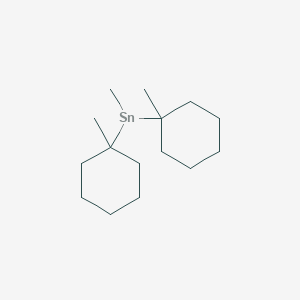
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
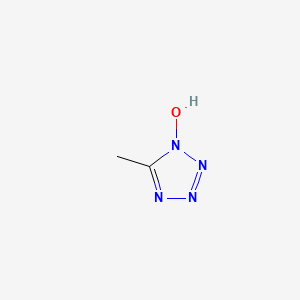
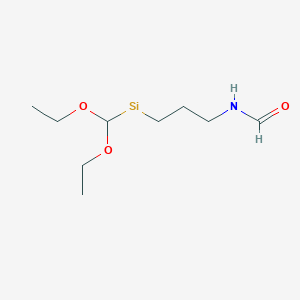
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
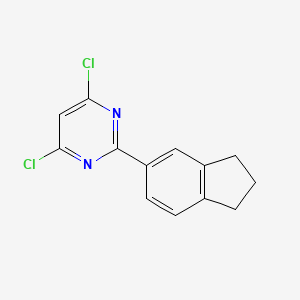
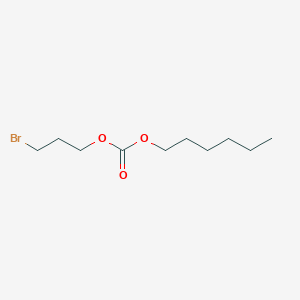
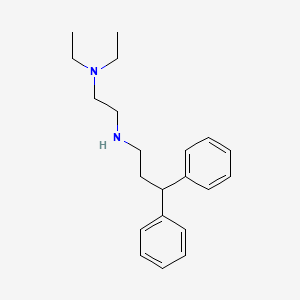
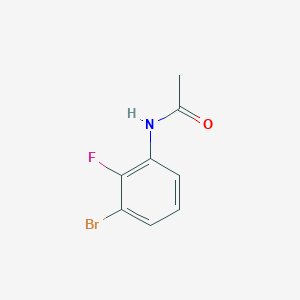
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
